molecular formula C8H3Cl2F3O2 B3255745 2,3-dichloro-5-(trifluoromethyl)benzoic Acid CAS No. 25922-42-3

2,3-dichloro-5-(trifluoromethyl)benzoic Acid

Cat. No.: B3255745
CAS No.: 25922-42-3
M. Wt: 259.01 g/mol
InChI Key: BPKBRTRFMGIQGL-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(trifluoromethyl)benzoic Acid is a halogenated aromatic carboxylic acid. This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group on the benzene ring, along with a carboxylic acid functional group. It is known for its utility in various chemical, biological, and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: The compound can be synthesized through the direct halogenation of benzoic acid derivatives

  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and trifluoromethyl groups using appropriate reagents and catalysts.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batch reactors where the reactants are mixed and reacted under controlled conditions.

  • Continuous Flow Process: Some industrial processes utilize continuous flow reactors to enhance production efficiency and control reaction parameters more precisely.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes.

  • Substitution: The chlorine and trifluoromethyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) and borane (BH₃) are typical reducing agents.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Alcohols and Aldehydes: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

2,3-Dichloro-5-(trifluoromethyl)benzoic Acid is widely used in scientific research due to its unique chemical properties:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the synthesis of various drug candidates, including those targeting cancer and infectious diseases.

  • Industry: The compound is employed in the production of crop protection agents and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Dichloro-5-(trifluoromethyl)benzoic Acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but differs in the presence of a pyridine ring instead of a benzene ring.

  • 2,3-Dichloro-5-(trifluoromethyl)pyrimidine: Another halogenated compound with a pyrimidine ring.

  • 2,3-Dichloro-5-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a carboxylic acid group.

Uniqueness: 2,3-Dichloro-5-(trifluoromethyl)benzoic Acid is unique due to its combination of halogen atoms and the carboxylic acid group, which provides versatility in chemical reactions and applications. Its ability to undergo various reactions makes it a valuable compound in both research and industry.

Properties

IUPAC Name

2,3-dichloro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKBRTRFMGIQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259359
Record name 2,3-Dichloro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25922-42-3
Record name 2,3-Dichloro-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25922-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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